
4-(3-Ethylphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 3-ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethylphenoxy)benzoic acid typically involves the reaction of 3-ethylphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound can be converted to 4-(3-carboxyphenoxy)benzoic acid.
Reduction: The product is 4-(3-ethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Ethylphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-ethylphenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-(4-Ethylphenoxy)benzoic acid
- 4-(3-Methylphenoxy)benzoic acid
- 4-(3-Propylphenoxy)benzoic acid
Comparison: 4-(3-Ethylphenoxy)benzoic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(3-ethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-2-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
FLFXCCSEJVBWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


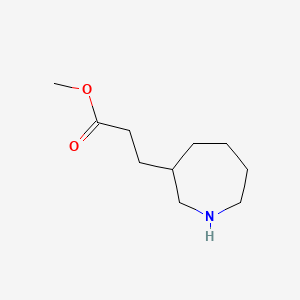
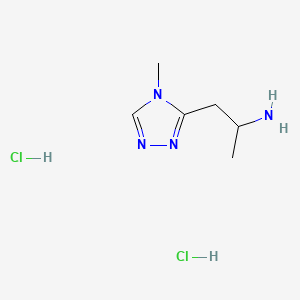

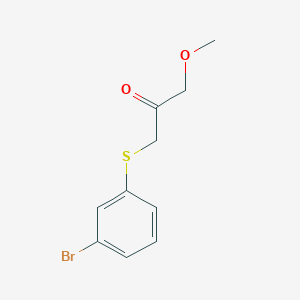
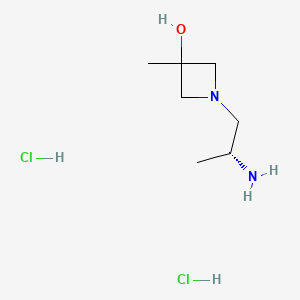
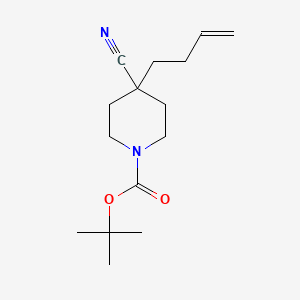

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)




imino-lambda6-sulfanone](/img/structure/B13491372.png)

